molecular formula C8H6ClF3O3S B1453037 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride CAS No. 612541-12-5

2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride

Cat. No. B1453037
CAS RN: 612541-12-5
M. Wt: 274.65 g/mol
InChI Key: LMOADGGLIGJXFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description


Molecular Structure Analysis

The compound’s molecular structure consists of a benzenesulfonyl chloride group (SO~2~Cl) attached to a 2-methoxy-5-(trifluoromethyl)benzene ring. The trifluoromethyl group (CF~3~) and methoxy group (OCH~3~) contribute to its overall structure .


Physical And Chemical Properties Analysis

  • Safety Information : It is classified as hazardous (GHS05) due to its potential to cause skin and eye irritation. Precautions include wearing appropriate protective gear and handling it in a well-ventilated area .

Scientific Research Applications

Catalyst and Intermediate in Organic Synthesis

Lastly, it acts as a catalyst and intermediate in various organic synthesis reactions. Its role in introducing sulfonyl groups can lead to the formation of complex organic molecules with potential applications in drug development and industrial chemistry.

Each application mentioned leverages the unique chemical properties of 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride , demonstrating its versatility and importance in scientific research. The compound’s ability to participate in different chemical reactions makes it a valuable tool for chemists and researchers in various fields .

Safety and Hazards

  • Precautionary Statements : P280 (Wear protective gloves/protective clothing/eye protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower), among others .

properties

IUPAC Name

2-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O3S/c1-15-6-3-2-5(8(10,11)12)4-7(6)16(9,13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOADGGLIGJXFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride
Reactant of Route 4
2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride
Reactant of Route 5
2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.